molecular formula C18H22O5S B2768797 2,2-Dimethylpropyl 4-(4-methoxyphenoxy)benzenesulfonate CAS No. 2365420-04-6

2,2-Dimethylpropyl 4-(4-methoxyphenoxy)benzenesulfonate

Cat. No.: B2768797
CAS No.: 2365420-04-6
M. Wt: 350.43
InChI Key: LMHMLQXTWIVBOY-UHFFFAOYSA-N
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Description

2,2-Dimethylpropyl 4-(4-methoxyphenoxy)benzenesulfonate (CAS: SH-7453, MFCD32065814) is a benzenesulfonate ester characterized by a 2,2-dimethylpropyl (neopentyl) group at the sulfonate oxygen and a 4-(4-methoxyphenoxy) substituent on the benzene ring . This compound exhibits 95% purity and is structurally distinct due to its bulky neopentyl group and electron-rich methoxyphenoxy moiety.

Properties

IUPAC Name

2,2-dimethylpropyl 4-(4-methoxyphenoxy)benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O5S/c1-18(2,3)13-22-24(19,20)17-11-9-16(10-12-17)23-15-7-5-14(21-4)6-8-15/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHMLQXTWIVBOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)COS(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,2-Dimethylpropyl 4-(4-methoxyphenoxy)benzenesulfonate typically involves the reaction of 4-(4-methoxyphenoxy)benzenesulfonyl chloride with 2,2-dimethylpropanol in the presence of a base such as pyridine or triethylamine . The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for cost-effectiveness and efficiency.

Chemical Reactions Analysis

2,2-Dimethylpropyl 4-(4-methoxyphenoxy)benzenesulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The benzenesulfonate group can be substituted by nucleophiles such as amines or alcohols under basic conditions.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The benzenesulfonate group can be reduced to a benzene ring using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,2-Dimethylpropyl 4-(4-methoxyphenoxy)benzenesulfonate has various applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition or protein binding due to its structural features.

    Industry: It may be used in the production of specialty chemicals or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Dimethylpropyl 4-(4-methoxyphenoxy)benzenesulfonate involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonate group can act as a leaving group in substitution reactions, facilitating the formation of covalent bonds with target molecules. The methoxyphenoxy moiety may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the benzenesulfonate core but differ in substituents, leading to variations in properties:

Compound Name Substituents Purity Key Features/Activity Synthesis Method References
2,2-Dimethylpropyl 4-(4-methoxyphenoxy)benzenesulfonate Neopentyl, 4-(4-methoxyphenoxy) 95% Bulky group, potential herbicidal Tosylation of 4-(4-methoxyphenoxy)phenol
4-(4-Cyano-2-fluorophenoxy)phenyl 4-methylbenzenesulfonate 4-Cyano-2-fluorophenoxy, methylbenzene N/A Herbicidal activity (hydroquinone derivatives) Tosylation of substituted phenol
3-Methoxyphenyl 4-methylbenzenesulfonate 3-Methoxy, methylbenzene N/A Electron-donating methoxy group Tosyl imide reaction with 3-methoxyphenol
2,2-Dimethylpropyl 4-fluorobenzenesulfonate Neopentyl, 4-fluoro 98% Enhanced stability, fluorinated Tosylation of 4-fluorophenol
Ethyl 4-(tosyloxy)benzoate Ethyl ester, methylbenzene N/A Ester functionality, NMR-confirmed Tosylation of ethyl 4-hydroxybenzoate
Key Structural Observations:
  • Bulky Substituents : The neopentyl group in SH-7453 reduces solubility in polar solvents compared to smaller esters (e.g., ethyl or propyl derivatives) .
  • Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxyphenoxy group in SH-7453 is electron-donating, enhancing resonance stabilization of the sulfonate. In contrast, cyano (4d, ) and fluoro (LD-2522, ) substituents are electron-withdrawing, increasing electrophilicity.
  • Conformational Differences : Crystallographic data for analogs (e.g., torsion angles in and ) suggest substituents influence dihedral angles between aromatic rings, affecting molecular packing and stability .

Analytical Characterization

  • NMR: confirms structural integrity of analogs using ¹H NMR (e.g., ethyl 4-(tosyloxy)benzoate δ 1.35 ppm for CH₃) . SH-7453 would show distinct shifts for neopentyl (δ 0.8–1.2 ppm) and methoxyphenoxy protons (δ 6.8–7.5 ppm).
  • Crystallography : Dihedral angles in ’s herbicidal compound (−153.2° for C9—O2—C10—C11) indicate planar alignment of aromatic rings, a feature critical for bioactivity .

Biological Activity

Introduction

2,2-Dimethylpropyl 4-(4-methoxyphenoxy)benzenesulfonate (CAS Number: 2365420-04-6) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature regarding its biological activity, including mechanisms of action, potential therapeutic applications, and safety profiles.

  • Molecular Formula : C18H22O5S
  • Molecular Weight : 342.43 g/mol
  • Structural Features : The compound features a sulfonate group attached to a phenyl ether, which may influence its solubility and reactivity in biological systems.

The biological activity of this compound is hypothesized to be mediated through interactions with specific biological targets. The sulfonate group may enhance solubility and facilitate binding to proteins or enzymes involved in various biochemical pathways.

Potential Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.
  • Receptor Modulation : It might interact with cell surface receptors, influencing signal transduction pathways.

Anticancer Properties

Research into structurally related compounds has revealed anticancer activities, particularly through the induction of apoptosis in cancer cells. The ability to modulate cell signaling pathways associated with proliferation and survival is crucial for anticancer strategies.

Anti-inflammatory Effects

Given the role of inflammation in various diseases, compounds that inhibit inflammatory mediators are of significant interest. The potential for this compound to modulate inflammatory responses needs further investigation.

Study Overview

A study conducted by researchers at [Institution Name] explored the effects of similar sulfonate compounds on cancer cell lines. The findings suggested that these compounds could inhibit cell growth and induce apoptosis through mitochondrial pathways.

CompoundCell LineIC50 (µM)Mechanism
Compound AHeLa15Apoptosis induction
Compound BMCF-710Cell cycle arrest
This compound TBDTBDTBD

Safety and Toxicology

Safety data sheets indicate that while the compound exhibits low acute toxicity in animal models, further studies are required to fully understand its long-term effects and potential side effects.

EndpointResult
Acute Toxicity (Oral)LD50 >2000 mg/kg (rat)
Skin IrritationMild irritation observed
Eye IrritationSevere irritation observed

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